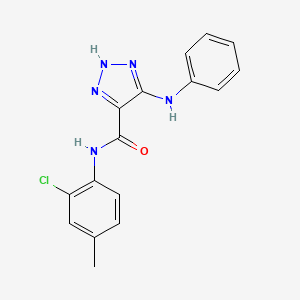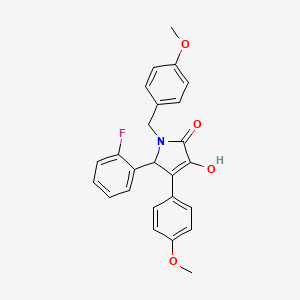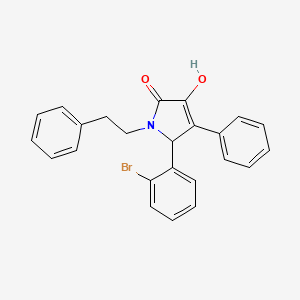
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a quinazoline core. Let’s break it down:
- The quinazoline scaffold consists of a bicyclic system containing a benzene ring fused to a pyrimidine ring.
- The substituents on the quinazoline core are:
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl): This part includes an oxadiazole ring and an ethoxyphenyl group.
3-(4-methylbenzyl): Here, we have a methylbenzyl group attached to the quinazoline ring.
- Overall, this compound exhibits interesting structural features that make it relevant for various applications.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is lacking.
- Researchers would need to investigate its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C26H22N4O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI Key |
ZEOACKQYLDCSNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11272900.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11272902.png)
![Ethyl 2-methyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)propanoate](/img/structure/B11272906.png)

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11272916.png)

![N-isopropyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11272924.png)
![N-[4-(benzyloxy)phenyl]-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B11272929.png)
![2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11272934.png)

![ethyl 5-[(3,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11272948.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272962.png)
![N-(3-Ethylphenyl)-1-({3-methyl-5-[(1E)-2-phenylethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11272970.png)
![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272984.png)
